molecular formula C23H23ClN4O2S B2440596 5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1357972-59-8

5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2440596
CAS No.: 1357972-59-8
M. Wt: 454.97
InChI Key: WNUMLJMTPYAHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” is a pyrazolo[4,3-d]pyrimidin derivative. Pyrazolo[4,3-d]pyrimidin derivatives are known to have various biological activities . For example, some derivatives are known to be highly selective phosphodiesterase 5 (PDE5) inhibitors .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[4,3-d]pyrimidin core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The compound also contains various substituents, including a 3-chlorobenzylthio group, an ethyl group, a 3-methoxybenzyl group, and a methyl group .

Scientific Research Applications

Biological Activities and Applications

Pyrazolopyrimidine derivatives have been extensively studied for their biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. For instance, novel pyrazolopyrimidine derivatives have shown potent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Rahmouni et al., 2016). Furthermore, pyrazolopyrimidines have been identified as potent anti-5-lipoxygenase agents, indicating their potential in treating inflammation-related disorders.

Antimicrobial and Antifungal Applications

The synthesis of novel pyrazolopyrimidine derivatives has also been geared towards developing new antimicrobial and antifungal agents. Compounds with pyrazolopyrimidine moieties have demonstrated significant antimicrobial and antifungal activities, suggesting their application in combating infectious diseases (Maddila et al., 2016).

Synthetic Applications and Chemical Properties

The chemical synthesis of pyrazolopyrimidine derivatives encompasses various methodologies, including microwave-assisted synthesis, which offers a rapid and efficient route to these compounds. This synthetic approach is advantageous for producing a wide range of derivatives with potential biological activities, thereby facilitating the exploration of their therapeutic applications (Nagaraju et al., 2020).

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-8-5-9-18(24)11-17)27(22(21)29)13-16-7-6-10-19(12-16)30-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUMLJMTPYAHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.